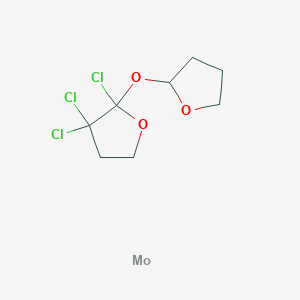
Molybdenum;2,3,3-trichloro-2-(oxolan-2-yloxy)oxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molybdenum;2,3,3-trichloro-2-(oxolan-2-yloxy)oxolane is a chemical compound with the molecular formula C7H9Cl3MoO3 It is known for its unique structure, which includes a molybdenum atom coordinated with a trichloro-substituted oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of molybdenum;2,3,3-trichloro-2-(oxolan-2-yloxy)oxolane typically involves the reaction of molybdenum trioxide with 2,3,3-trichloro-2-(oxolan-2-yloxy)oxolane under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed at elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Molybdenum;2,3,3-trichloro-2-(oxolan-2-yloxy)oxolane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state molybdenum compounds.
Reduction: It can be reduced to lower oxidation state molybdenum compounds.
Substitution: The trichloro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out in solvents such as dichloromethane or acetonitrile, and may require catalysts to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield molybdenum(VI) compounds, while reduction may produce molybdenum(III) or molybdenum(IV) compounds. Substitution reactions can lead to a variety of functionalized molybdenum complexes.
Scientific Research Applications
Molybdenum;2,3,3-trichloro-2-(oxolan-2-yloxy)oxolane has several scientific research applications, including:
Catalysis: It is used as a catalyst in various organic reactions, including oxidation and reduction processes.
Materials Science: The compound is studied for its potential use in the development of new materials with unique properties.
Organic Synthesis: It serves as a reagent in the synthesis of complex organic molecules.
Biological Studies: Research is ongoing to explore its potential biological activities and applications in medicine.
Mechanism of Action
The mechanism by which molybdenum;2,3,3-trichloro-2-(oxolan-2-yloxy)oxolane exerts its effects involves coordination with various substrates and intermediates. The molybdenum center can undergo changes in oxidation state, facilitating redox reactions. The trichloro-substituted oxolane ring can participate in nucleophilic and electrophilic interactions, contributing to the compound’s reactivity.
Comparison with Similar Compounds
Similar Compounds
Molybdenum;2,3,3-trichloro-2-(oxolan-2-yloxy)oxolane: Known for its unique structure and reactivity.
This compound analogs: Compounds with similar structures but different substituents on the oxolane ring.
Uniqueness
This compound is unique due to its specific combination of a molybdenum center with a trichloro-substituted oxolane ring. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications in catalysis, materials science, and organic synthesis.
Properties
CAS No. |
20529-42-4 |
|---|---|
Molecular Formula |
C8H11Cl3MoO3 |
Molecular Weight |
357.5 g/mol |
IUPAC Name |
molybdenum;2,3,3-trichloro-2-(oxolan-2-yloxy)oxolane |
InChI |
InChI=1S/C8H11Cl3O3.Mo/c9-7(10)3-5-13-8(7,11)14-6-2-1-4-12-6;/h6H,1-5H2; |
InChI Key |
PMLKZPUQOSOQNF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)OC2(C(CCO2)(Cl)Cl)Cl.[Mo] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


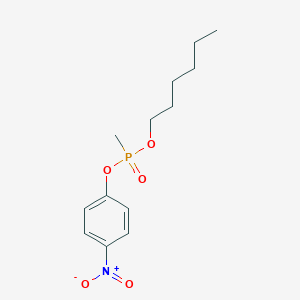

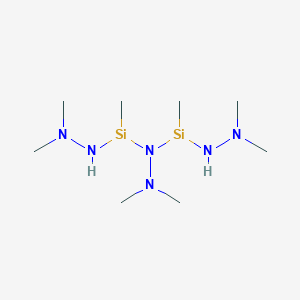
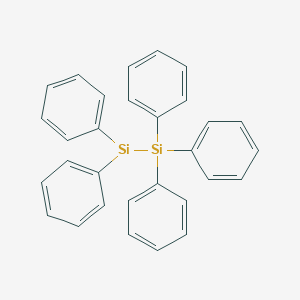
![[2,2-Dimethyl-4-(3-oxo-5-sulfanylidene-1,2,4-triazin-2-yl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl acetate](/img/structure/B14712749.png)
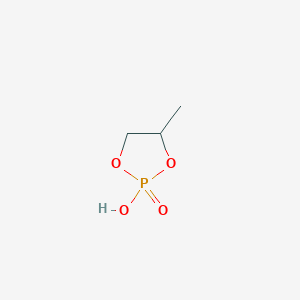
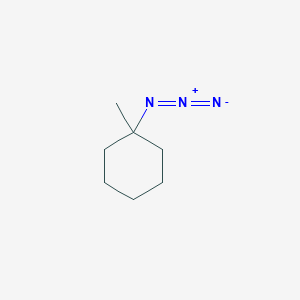


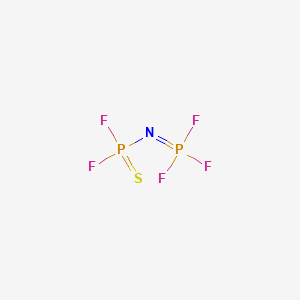
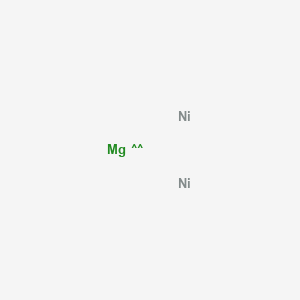
![7-[(E)-3-(furan-2-yl)prop-2-enoyl]-1,4a-dimethyl-1,3,4,5,6,7,8,8a-octahydronaphthalen-2-one](/img/structure/B14712793.png)


